Cas no 1690455-22-1 (2,3,5,6-tetrafluorophenyl chloroformate)

1690455-22-1 structure
اسم المنتج:2,3,5,6-tetrafluorophenyl chloroformate
كاس عدد:1690455-22-1
وسط:C7HClF4O2
ميغاواط:228.528255224228
MDL:MFCD30287327
CID:5245295
2,3,5,6-tetrafluorophenyl chloroformate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Carbonochloridic acid, 2,3,5,6-tetrafluorophenyl ester
- 2,3,5,6-tetrafluorophenyl chloroformate
-
- MDL: MFCD30287327
- نواة داخلي: 1S/C7HClF4O2/c8-7(13)14-6-4(11)2(9)1-3(10)5(6)12/h1H
- مفتاح Inchi: HRBHUPQNDWIYTK-UHFFFAOYSA-N
- ابتسامات: C(Cl)(OC1=C(F)C(F)=CC(F)=C1F)=O
2,3,5,6-tetrafluorophenyl chloroformate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-292048-0.5g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 0.5g |
$754.0 | 2023-09-06 | |
Enamine | EN300-292048-0.05g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 0.05g |
$660.0 | 2023-09-06 | |
Enamine | EN300-292048-0.1g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 0.1g |
$691.0 | 2023-09-06 | |
Enamine | EN300-292048-10.0g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 10.0g |
$3376.0 | 2023-03-01 | |
Enamine | EN300-292048-2.5g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 2.5g |
$1539.0 | 2023-09-06 | |
Enamine | EN300-292048-1g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 1g |
$785.0 | 2023-09-06 | |
Enamine | EN300-292048-5g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 5g |
$2277.0 | 2023-09-06 | |
Enamine | EN300-292048-10g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 10g |
$3376.0 | 2023-09-06 | |
Enamine | EN300-292048-1.0g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 1.0g |
$785.0 | 2023-03-01 | |
Enamine | EN300-292048-5.0g |
2,3,5,6-tetrafluorophenyl chloroformate |
1690455-22-1 | 95% | 5.0g |
$2277.0 | 2023-03-01 |
2,3,5,6-tetrafluorophenyl chloroformate الوثائق ذات الصلة
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1690455-22-1 (2,3,5,6-tetrafluorophenyl chloroformate) منتجات ذات صلة
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 13769-43-2(potassium metavanadate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
الموردين الموصى بهم
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Synrise Material Co. Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
